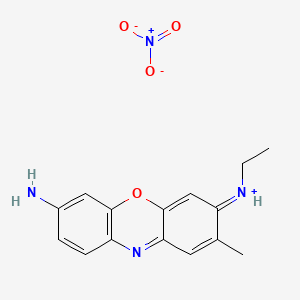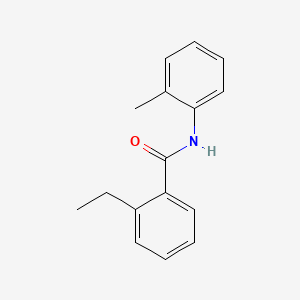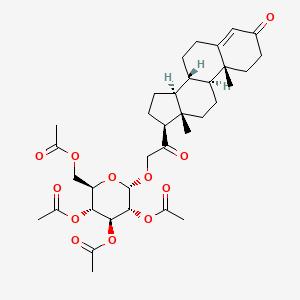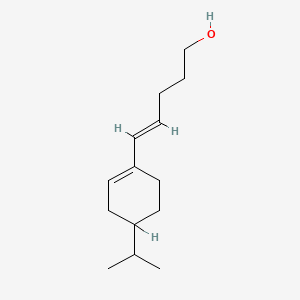
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylcyclohexene.
Grignard Reaction: A Grignard reagent, such as vinyl magnesium bromide, is added to the 4-isopropylcyclohexene to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the selective reduction of double bonds.
Distillation: For the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexene ring and an isopropyl group, but with different functional groups.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
94278-32-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+ |
InChI Key |
MOUSWGFJEQDFJB-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1CCC(=CC1)/C=C/CCCO |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



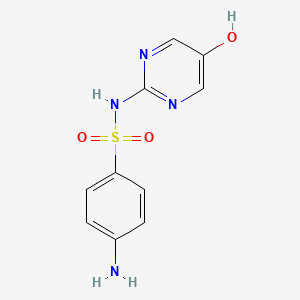
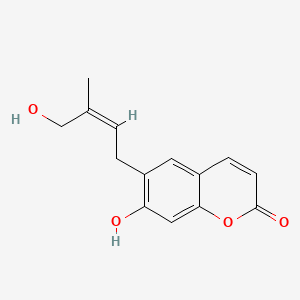

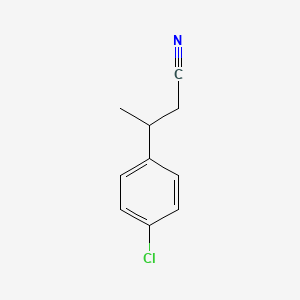

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

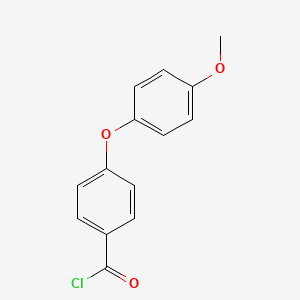
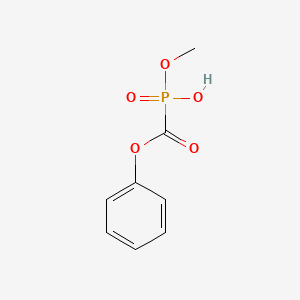
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
